N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-17(18-21-14(11-25-18)16-4-2-6-24-16)20-9-12-7-13(10-19-8-12)15-3-1-5-23-15/h1-8,10-11H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADUPUNOQPEDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 367.4 g/mol. The structural components include:
- Furan ring : Known for its role in medicinal chemistry.
- Pyridine ring : Often associated with diverse biological activities.
- Thiophene ring : Contributes to the compound's unique properties.
Research indicates that thiazole derivatives, such as this compound, exhibit several mechanisms of action:
- Cytotoxicity : The compound shows significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro studies demonstrate IC50 values indicating strong activity against these cell lines, suggesting its potential as an anticancer agent .
- DNA Interaction : Molecular docking studies reveal that the compound binds effectively to calf-thymus DNA, indicating its potential to interfere with DNA replication and transcription processes, which is crucial for cancer cell proliferation .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through various pathways, including inhibition of topoisomerase and modulation of NFkB/mTOR/PI3K/AkT signaling pathways .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 (Liver Cancer) | Strong | Induces apoptosis |
| Cytotoxicity | MCF-7 (Breast Cancer) | Strong | DNA binding and topoisomerase inhibition |
| Cytotoxicity | HCT116 (Colorectal Cancer) | Moderate | Apoptosis induction |
| Cytotoxicity | HeLa (Cervical Cancer) | Moderate | Modulation of signaling pathways |
Case Studies
- Anticancer Activity : A study focusing on thiazole derivatives highlighted the promising anticancer properties of similar compounds. The research indicated that modifications in the thiazole structure could enhance cytotoxic activity against specific cancer cell lines. The presence of electron-donating groups was found to increase efficacy .
- Molecular Docking Studies : Investigations into the binding affinity of this compound with DNA revealed strong interactions, suggesting a mechanism by which the compound could disrupt cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs :
N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide (CAS 2034522-96-6) Structure: Differs from the target compound by replacing the furan-2-yl group with a 1-methylpyrazole substituent on the pyridine ring. Molecular Weight: 381.5 g/mol (C₁₈H₁₅N₅OS₂) compared to the target compound’s estimated molecular weight of ~367.4 g/mol (C₁₇H₁₂N₄O₂S₂) .
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : Shares the furan-2-yl substituent but uses a 1,3,4-oxadiazole core instead of thiazole.
- Bioactivity : Demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition .
- Structure : Thiazole-2-carboxamides with pyridin-3-yl and morpholine/piperazine substituents.
- Properties : Melting points range from 180–220°C (e.g., 4a: 199–200°C), with confirmed purity via ¹H/¹³C NMR and HRMS .
Structural Trends :
- Thiazole vs. Oxadiazole/Thiadiazole Cores : Thiazole derivatives (e.g., ) generally exhibit higher thermal stability (melting points >180°C) compared to oxadiazoles (e.g., LMM11), which may degrade at lower temperatures.
- Amine Groups (Morpholine/Piperazine): Increase solubility in polar solvents, as seen in compounds .
Physicochemical and Spectroscopic Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
